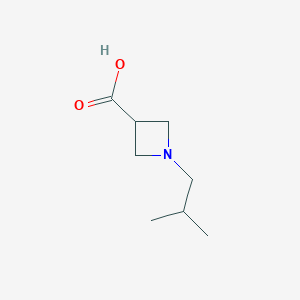![molecular formula C16H23NO4 B6147689 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid CAS No. 683219-44-5](/img/new.no-structure.jpg)
3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a 3,4-dimethylphenyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Backbone: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling Reaction: The Boc-protected amino acid is then coupled with the 3,4-dimethylphenyl group under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is used as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its stability and reactivity make it a valuable building block for drug design.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the dimethyl groups on the phenyl ring.
3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Contains a single methyl group on the phenyl ring.
3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
The presence of two methyl groups at the 3 and 4 positions on the phenyl ring of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties. These modifications can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
683219-44-5 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
